molecular formula C11H18O B1595487 3-(4-Methylcyclohex-3-en-1-yl)butanal CAS No. 6784-13-0

3-(4-Methylcyclohex-3-en-1-yl)butanal

Cat. No. B1595487
CAS RN: 6784-13-0
M. Wt: 166.26 g/mol
InChI Key: VJYFMQREUJXCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Limonene aldehyde belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Limonene aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, limonene aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Limonene aldehyde has a sweet and sandalwood taste.

Scientific Research Applications

  • Ring-Closing Metathesis and Radical Cyclization : Compounds similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, such as α,ω-(Phenylseleno) carbonyl compounds, have been utilized in anionic reactions leading to sequential ring-closing metathesis and radical cyclization. This process is significant for producing bicyclic products, which have various applications in synthetic chemistry (Clive & Cheng, 2001).

  • Synthesis and Olfactory Properties : The synthesis of new sandalwood odorants, including compounds structurally related to 3-(4-Methylcyclohex-3-en-1-yl)butanal, has been explored. These studies focus on understanding the olfactory properties of different stereoisomers and their potential applications in perfumery and flavoring industries (Hölscher et al., 2004).

  • Organic Synthesis and Catalysis : Research has shown that compounds like 3-(4-Methylcyclohex-3-en-1-yl)butanal can be involved in heteropoly acid-catalyzed synthesis, highlighting their role in organic synthesis and catalysis. This involves coupling with various aldehydes to afford 3-oxabicyclo[3.3.1]non-7-ene through oxonium-ene cyclization (Anjibabu et al., 2013).

  • Flavor Compounds in Foods : The presence and formation of branched aldehydes, similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, in various food products have been studied. These aldehydes contribute significantly to the flavor profile of foods, with research focusing on their production, degradation, and influence on food taste (Smit, Engels & Smit, 2009).

  • Pharmacological Research : Although specific research directly involving 3-(4-Methylcyclohex-3-en-1-yl)butanal in pharmacology wasn't found, structurally similar compounds have been investigated for their potential in treating various disorders, indicating a possible area for future exploration.

properties

CAS RN

6784-13-0

Product Name

3-(4-Methylcyclohex-3-en-1-yl)butanal

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-(4-methylcyclohex-3-en-1-yl)butanal

InChI

InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,8,10-11H,4-7H2,1-2H3

InChI Key

VJYFMQREUJXCQV-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)CC=O

Canonical SMILES

CC1=CCC(CC1)C(C)CC=O

Other CAS RN

6784-13-0
199445-85-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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